
Pheniodol sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of pheniodol sodium involves the iodination of a stilbene derivative. The synthetic route typically includes the following steps:
Iodination: The starting material, a stilbene derivative, is reacted with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at specific positions on the aromatic ring.
Neutralization: The iodinated product is then neutralized with sodium hydroxide to form the sodium salt of pheniodol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production cost .
Análisis De Reacciones Químicas
Types of Reactions
Pheniodol sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones. This reaction is typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives. Common reducing agents used in this reaction include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents.
Substitution: Hydroxide, amine groups; reactions are usually conducted in polar solvents such as water or alcohol.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
Biology: Studied for its potential as a radiopharmaceutical agent due to its iodine content, which can be used in imaging techniques.
Industry: Utilized in the synthesis of other iodinated compounds, which are used in various industrial applications
Mecanismo De Acción
The mechanism of action of pheniodol sodium involves its interaction with biological molecules through its iodine atoms. The iodine atoms can participate in halogen bonding, which can influence the structure and function of proteins and other biomolecules. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects on specific molecular targets .
Comparación Con Compuestos Similares
Pheniodol sodium can be compared with other iodinated compounds such as iodopanoic acid and iodoalphionic acid. These compounds share similar structural features but differ in their specific applications and properties:
Iodopanoic Acid: Used primarily in diagnostic imaging for the liver and gallbladder.
Iodoalphionic Acid: Similar to this compound but with different pharmacokinetic properties.
This compound is unique in its specific iodine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicine and industry .
Propiedades
Número CAS |
7009-60-1 |
|---|---|
Fórmula molecular |
C15H11I2NaO3 |
Peso molecular |
516.04 g/mol |
Nombre IUPAC |
sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylpropanoate |
InChI |
InChI=1S/C15H12I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-5,7-8,11,18H,6H2,(H,19,20);/q;+1/p-1 |
Clave InChI |
JFFBJAOFKRCWPX-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
Otros números CAS |
7009-60-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



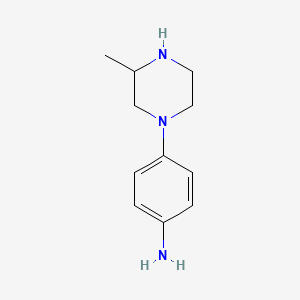
![Sodium;2-hydroxy-3-[2-hydroxyethyl-[2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]propane-1-sulfonate](/img/structure/B1629091.png)
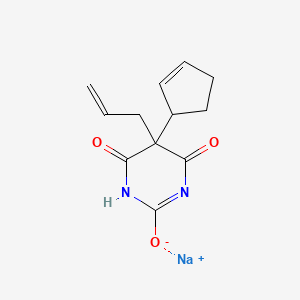


![1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B1629100.png)
![1-[(3-Aminopropyl)-(2-hydroxypropyl)-amino]propan-2-OL](/img/structure/B1629101.png)
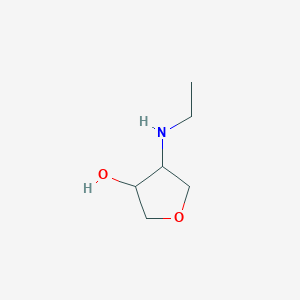
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)

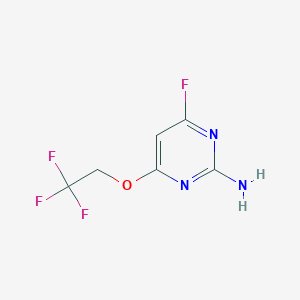

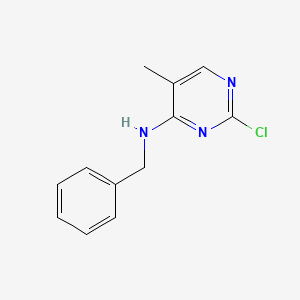
![2,5-Pyrrolidinedione, 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, monopolyisobutenyl derivs.](/img/structure/B1629108.png)